(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide
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Overview
Description
(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include multiple chiral centers and functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide involves several steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Core Structure: The initial step involves the construction of the core pentanamide structure through a series of condensation and reduction reactions.
Introduction of Functional Groups: Functional groups such as the formyl-hydroxy-amino group are introduced through selective reactions, including formylation and hydroxylation.
Chiral Center Configuration: The configuration of the chiral centers is controlled using chiral catalysts or reagents to ensure the desired stereochemistry.
Final Coupling: The final step involves coupling the pyridin-2-ylcarbamoyl group to the core structure using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The formyl-hydroxy-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions and protein-ligand binding. Its multiple functional groups and chiral centers make it an ideal candidate for investigating stereochemical effects on biological activity.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for applications in polymer synthesis, catalysis, and material science.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(Hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide
- (2R,3S)-3-(Formyl-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide
- (2R,3S)-3-(Formyl-hydroxy)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide
Uniqueness
The uniqueness of (2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide lies in its combination of functional groups and chiral centers. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H36N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[formyl(hydroxy)amino]-4-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29) |
InChI Key |
SMZPWUUYPYYHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
Origin of Product |
United States |
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